![molecular formula C8H12N2O5 B13965049 [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid CAS No. 397847-55-1](/img/structure/B13965049.png)
[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid typically involves the reaction of piperazine with ethyl chloroacetate, followed by hydrolysis and subsequent oxidation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
類似化合物との比較
Similar Compounds
Piperazine: A simple derivative with similar structural features.
Ethyl piperazine-2-carboxylate: Another derivative with comparable reactivity.
N-Hydroxyethylpiperazine: Shares the hydroxyethyl group but differs in overall structure.
Uniqueness
What sets [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
397847-55-1 |
|---|---|
分子式 |
C8H12N2O5 |
分子量 |
216.19 g/mol |
IUPAC名 |
2-[5-(1-hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C8H12N2O5/c1-3(11)6-8(15)9-4(2-5(12)13)7(14)10-6/h3-4,6,11H,2H2,1H3,(H,9,15)(H,10,14)(H,12,13) |
InChIキー |
SGTIXIHPDTUXDE-UHFFFAOYSA-N |
正規SMILES |
CC(C1C(=O)NC(C(=O)N1)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


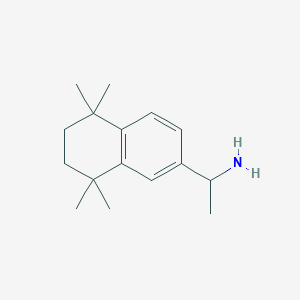
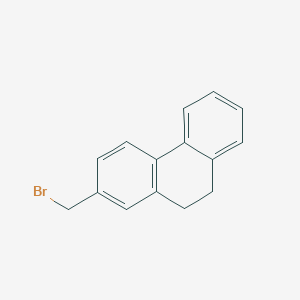
![benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13964983.png)
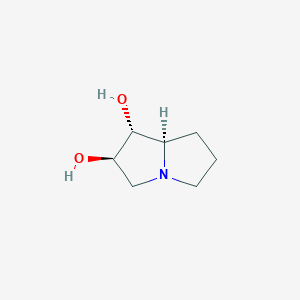
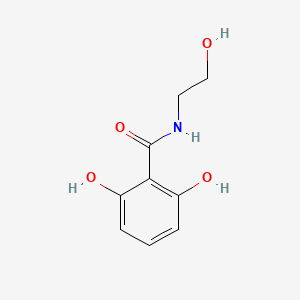
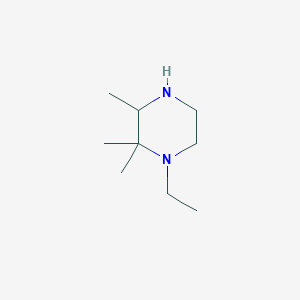
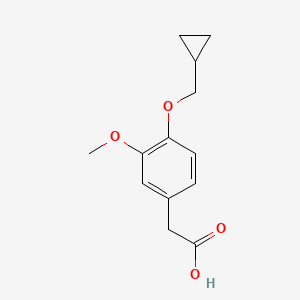
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
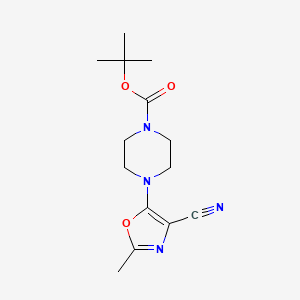
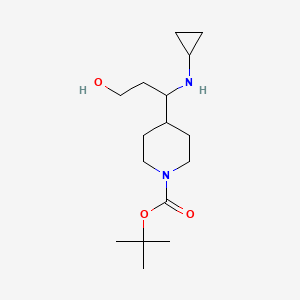
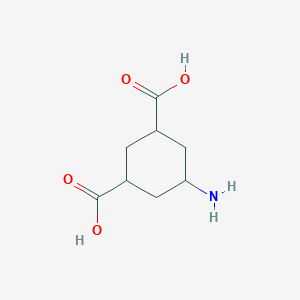
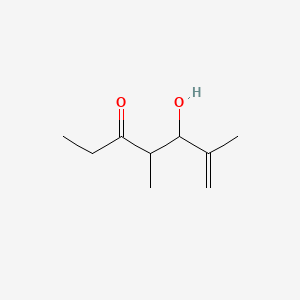
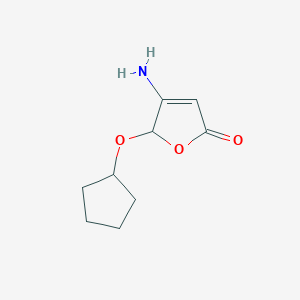
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
